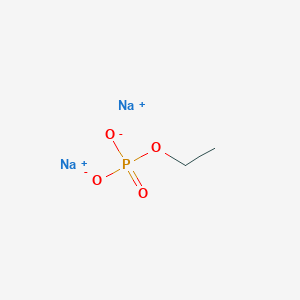
Disodium ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium ethyl phosphate, also known as sodium diethyl phosphate, is a chemical compound with the formula Na2C2H5O2P. It is a white crystalline powder that is soluble in water and has a wide range of applications in the scientific research field.
Wirkmechanismus
DiDisodium ethyl phosphate ethyl phosphate acts as a buffering agent by maintaining a stable pH in solutions. It also acts as a chelating agent by binding to metal ions and preventing them from interfering with experimental results. In addition, it can act as a nucleophile in organic synthesis reactions.
Biochemical and Physiological Effects:
Dithis compound ethyl phosphate has been shown to have a low toxicity and is generally considered safe for use in laboratory experiments. It has no known physiological effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using diDisodium ethyl phosphate ethyl phosphate as a buffering agent is its ability to maintain a stable pH over a wide range of temperatures. It is also relatively inexpensive and easy to obtain. However, it has a limited buffering capacity and is not suitable for all experimental conditions.
Zukünftige Richtungen
Future research on diDisodium ethyl phosphate ethyl phosphate could focus on its potential as a chelating agent for metal ions in biological systems. It could also be used in the synthesis of new compounds with potential pharmaceutical applications. Additionally, further studies could be conducted on its use as a buffering agent in different experimental conditions to determine its optimal use.
Synthesemethoden
DiDisodium ethyl phosphate ethyl phosphate can be synthesized by reacting diethyl phosphite with this compound hydroxide. The reaction produces dithis compound ethyl phosphate and ethanol as a byproduct. The reaction is as follows:
NaOH + (C2H5O)2P(O)H → Na2(C2H5O2P) + C2H5OH
Wissenschaftliche Forschungsanwendungen
DiDisodium ethyl phosphate ethyl phosphate has a wide range of applications in scientific research. It is used as a buffering agent in biochemical and physiological experiments, as well as a chelating agent for metal ions. It is also used as a reagent in the synthesis of various compounds, including phosphonates, phosphates, and amino acids.
Eigenschaften
| 17323-83-0 | |
Molekularformel |
C2H7NaO4P |
Molekulargewicht |
149.04 g/mol |
IUPAC-Name |
disodium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5); |
InChI-Schlüssel |
FEZGJAGXDHXQTG-UHFFFAOYSA-N |
SMILES |
CCOP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
CCOP(=O)(O)O.[Na] |
| 17323-83-0 | |
Verwandte CAS-Nummern |
1623-14-9 (Parent) |
Synonyme |
Phosphoric acid ethyldisodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















